molecular formula C11H13BrClNO B13459373 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride

Cat. No.: B13459373
M. Wt: 290.58 g/mol
InChI Key: ICOZIKDHUDTEEF-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride typically involves multi-step organic reactions. The starting materials often include brominated benzopyran derivatives and cyclopropane intermediates. The key steps in the synthesis may involve:

    Bromination: Introduction of the bromine atom into the benzopyran ring.

    Spirocyclization: Formation of the spirocyclic structure through cyclization reactions.

    Amination: Introduction of the amine group at the desired position.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
  • 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane] hydrochloride
  • 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride

Uniqueness

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of both bromine and amine functional groups. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

6-bromospiro[3,4-dihydrochromene-2,1'-cyclopropane]-4-amine;hydrochloride

InChI

InChI=1S/C11H12BrNO.ClH/c12-7-1-2-10-8(5-7)9(13)6-11(14-10)3-4-11;/h1-2,5,9H,3-4,6,13H2;1H

InChI Key

ICOZIKDHUDTEEF-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C3=C(O2)C=CC(=C3)Br)N.Cl

Origin of Product

United States

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